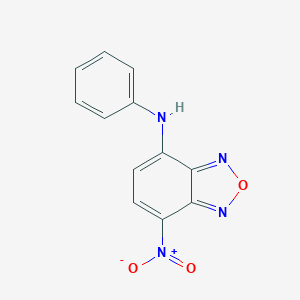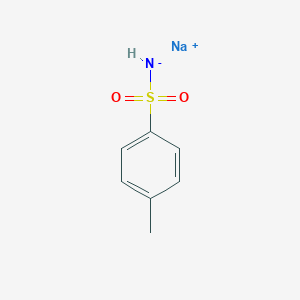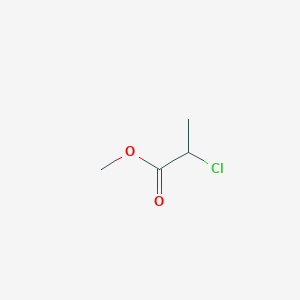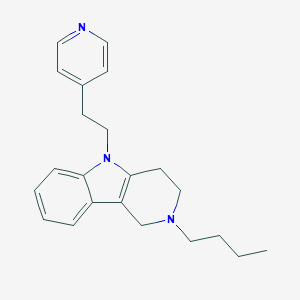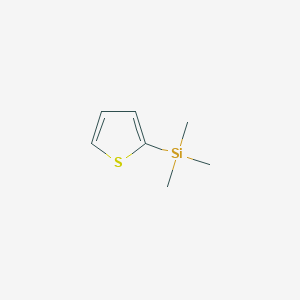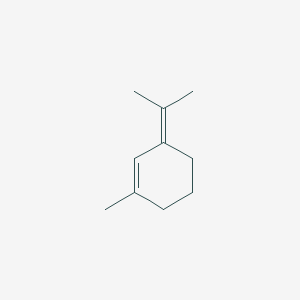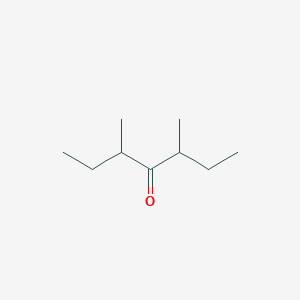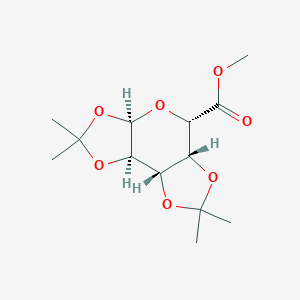
Silver lactate monohydrate
Descripción general
Descripción
Silver lactate monohydrate is an organic chemical compound, a salt of silver and lactic acid . It has the molecular formula C3H7AgO4 .
Synthesis Analysis
Silver lactate can be synthesized by the reaction of silver carbonate with lactic acid . In addition, silver nanoparticles, which have been one of the most attractive nanomaterials in biomedicine due to their unique physicochemical properties, can be synthesized using physical, chemical, and biological routes .
Molecular Structure Analysis
The molecular formula of Silver lactate monohydrate is C3H7AgO4 . The molecular weight is 196.94 .
Chemical Reactions Analysis
The compound reacts with triphenylphosphine gold chloride in a mixed solvent of benzene and dichloromethane to obtain colorless triphenylphosphine gold lactate . It also reacts with a tetraphosphine ligand, dppbpda, to obtain a coordination polymer [(dppbpda)Ag4(CH3CH(OH)COO)4]n .
Physical And Chemical Properties Analysis
Silver lactate forms light gray crystals . It is soluble in water, slightly soluble in ethanol . Silver lactate forms a crystalline hydrate of composition CH3CH(OH)COOAg•H2O .
Aplicaciones Científicas De Investigación
Synthesis of Other Compounds
Silver lactate monohydrate can react with other compounds to form new substances. For example, it reacts with triphenylphosphine gold chloride in a mixed solvent of benzene and dichloromethane to obtain colorless triphenylphosphine gold lactate .
Formation of Coordination Polymers
Silver lactate monohydrate can react with a tetraphosphine ligand, dppbpda, to obtain a coordination polymer [(dppbpda)Ag4(CH3CH(OH)COO)4]n . Coordination polymers have potential applications in various fields, including catalysis, gas storage, and drug delivery.
Precipitation of Uric Acid
Silver lactate monohydrate is used as a reagent for the precipitation of uric acid . This can be useful in medical and biological research, particularly in studies related to gout and other conditions associated with high levels of uric acid.
Surgical Antiseptic
Silver lactate monohydrate is used as a surgical antiseptic . Its antimicrobial properties help prevent infection during surgical procedures.
Antimicrobial Agent
In addition to its use in surgery, silver lactate monohydrate is also used as an antimicrobial agent in external applications . This makes it useful in a variety of contexts, from wound care to the preservation of certain products.
Treatment of Thermal Wounds
Silver lactate monohydrate is used in the treatment of full-thickness thermal wounds . Its antimicrobial properties can help prevent infection, while its other properties may aid in the healing process.
Hypodermic Injection in Erysipelas
Silver lactate monohydrate is employed as a hypodermic injection in erysipelas . Erysipelas is a bacterial skin infection that typically affects the upper layers of skin. The antimicrobial properties of silver lactate monohydrate can help combat the bacteria causing the infection.
Safety and Hazards
Direcciones Futuras
Given the beneficial interactions of AgNPs with living structures and their nontoxic effects on healthy human cells, they represent an accurate candidate for various biomedical products . In the future, more research is needed to explore the potential applications of silver lactate monohydrate in various fields, such as antimicrobial therapy, cancer therapy, tissue engineering, wound care, and more .
Mecanismo De Acción
Target of Action
Silver lactate monohydrate primarily targets bacterial cells, particularly Staphylococcus aureus and Escherichia coli . The silver ions in the compound interact with the bacterial cell membrane, disrupting its function and leading to cell death .
Mode of Action
The mode of action of silver lactate monohydrate involves the release of silver ions, which have antimicrobial properties . These ions interact with the bacterial cell membrane, causing structural changes that lead to increased permeability and eventual cell death .
Biochemical Pathways
It is known that the silver ions can disrupt essential processes such as cellular respiration and dna replication, leading to cell death .
Pharmacokinetics
It is known that the compound is soluble in water , which suggests that it could be readily absorbed and distributed in the body. More research is needed to fully understand the ADME properties of silver lactate monohydrate.
Result of Action
The primary result of the action of silver lactate monohydrate is the death of bacterial cells . By disrupting the cell membrane and interfering with essential cellular processes, the compound effectively eliminates the bacteria.
Action Environment
The action of silver lactate monohydrate can be influenced by various environmental factors. For example, the presence of other ions in the solution can affect the solubility and stability of the compound . Additionally, the pH and temperature of the environment can also impact the efficacy of the compound .
Propiedades
IUPAC Name |
silver;2-hydroxypropanoate;hydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6O3.Ag.H2O/c1-2(4)3(5)6;;/h2,4H,1H3,(H,5,6);;1H2/q;+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKVLDPOOWODDMR-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)[O-])O.O.[Ag+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H7AgO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.95 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Silver lactate monohydrate | |
CAS RN |
15768-18-0, 19025-99-1 | |
| Record name | (lactato-O1,O2)silver | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.221 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | SILVER LACTATE MONOHYDRATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/67E6H10EYR | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




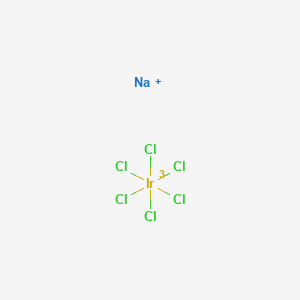

![Thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B95964.png)
